3-Bromo-6-chloro-2-fluoroaniline, n-boc protected
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Overview
Description
3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected, is a chemical compound with the molecular formula C11H12BrClFNO2 and a molecular weight of 324.58 g/mol . . This compound is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected, typically involves the protection of the amine group of 3-Bromo-6-chloro-2-fluoroaniline with a tert-butoxycarbonyl (BOC) group. This protection is achieved using tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under ambient temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected, undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected, involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms and the protected amine group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected, is unique due to its specific substitution pattern on the aromatic ring and the presence of the BOC-protected amine group. This combination of features makes it particularly useful in synthetic chemistry for creating complex molecules with precise functionalization .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-6-chloro-2-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBBDTFBCUJLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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